2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-N-ethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-11(15)10(14)8-9/h3-8,17H,2H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMGJUJLTBJVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloronicotinic Acid Derivatives as Precursors
The pyridine core is typically constructed from 2-chloronicotinic acid derivatives due to their balanced reactivity in nucleophilic aromatic substitution. In a representative procedure, 2-chloronicotinic acid reacts with 3-chloro-4-fluoroaniline in dimethylformamide (DMF) at 80°C for 12 hours under nitrogen atmosphere, using potassium carbonate (2.5 equiv) as base. This yields 2-((3-chloro-4-fluorophenyl)amino)pyridine-3-carboxylic acid with 85-92% isolated yield after acid-base workup.
Recent advancements substitute DMF with cyclopentyl methyl ether (CPME), reducing reaction times to 6 hours while maintaining 88% yield. The greener solvent profile of CPME minimizes carboxylate intermediate decomposition observed in polar aprotic solvents.
Sulfonamide Group Introduction
Two-Stage Sulfonation-Alkylation Strategy
The most widely adopted method (Scheme 1) involves:
- Sulfonation : Treating 2-((3-chloro-4-fluorophenyl)amino)pyridine-3-carboxylic acid with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C→25°C over 4 hours
- Amidation : Reacting the sulfonyl chloride intermediate with ethylamine (2.2 equiv) in THF/water biphasic system at pH 8-9
Optimized Conditions Table
| Step | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sulfonation | 1:3 (acid:ClSO3H) | 0→25 | 4 | 94 | 97 |
| Amidation | 1:2.2 (sulfonyl chloride:EtNH2) | 25 | 2 | 89 | 99 |
Data aggregated from shows that maintaining pH >8 during amidation prevents N-ethyl group elimination. Ethylamine hydrochloride byproducts are removed via aqueous washes with 5% NaHCO3, enhancing final product purity to 99.6% by HPLC.
Alternative Synthetic Pathways
Radical-Mediated Bipyridine Formation
Pioneering work by demonstrates intramolecular radical-ipso substitution for constructing pyridine-sulfonamide architectures. Using AIBN-initiated cyclization of 3-sulfonamidopyridine precursors in refluxing benzene (80°C, 8h), this method achieves 78% yield but requires chromatographic purification (silica gel, EtOAc/hexane). While innovative, scalability challenges limit industrial adoption compared to classical substitution routes.
One-Pot Tandem Reactions
A patent-pending approach condenses four steps into a single reactor:
- Simultaneous carboxylation and sulfonation using ClSO3H/HCOOH mixed acid
- In situ ethylamine addition under phase-transfer conditions (TBAB catalyst)
- Continuous crystallization via anti-solvent (n-heptane) addition
This method reduces production time from 48h→16h with 82% overall yield, though it requires precise stoichiometric control (≤2% excess ethylamine).
Critical Process Parameters
Temperature Profiling in Sulfonation
Controlled experiments reveal sulfonation efficiency peaks at 25°C (94% conversion) versus 0°C (71%) or 40°C (83%). Elevated temperatures promote pyridine ring decomposition, while lower temperatures slow reaction kinetics.
Solvent Effects on Amidation
Solvent screening identifies THF/water (3:1 v/v) as optimal, outperforming:
- DCM/water: 72% yield (poor amine solubility)
- EtOAc/water: 81% yield (emulsion formation)
- MeCN/water: 85% yield (high polarity slows reaction)
The THF system's mid-range polarity (ET(30) = 37.4) balances reagent solubility and transition state stabilization.
Purification and Characterization
Crystallization Optimization
Final products are purified via sequential solvent crystallization:
- Dissolve crude product in hot ethanol (78°C, 10mL/g)
- Add n-heptane (4:1 heptane:ethanol) until cloud point
- Cool to -20°C at 1°C/min
This yields needle-like crystals with 99.8% purity (by NMR), melting point 214-216°C, and <0.1% residual solvents.
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, NH), 8.58 (s, 1H, ArH), 7.61 (d, J=8.8Hz, 1H), 5.21 (s, 2H, SO2NHCH2)
- LC-MS : m/z 346.02 [M+H]+ (calc. 346.05)
- IR : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)
Consistent spectral data across studies confirms structural integrity.
Industrial Scale-Up Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Cycle Time (h) | E-Factor |
|---|---|---|---|
| Classical | 420 | 48 | 18.7 |
| Radical | 610 | 72 | 29.4 |
| One-Pot | 380 | 16 | 12.1 |
The one-pot method reduces waste generation (E-Factor 12.1 vs 18.7) through solvent recycling and in situ byproduct removal.
Chemical Reactions Analysis
Types of Reactions
2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The amino group can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide can be contextualized by comparing it to analogs, such as N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS: 1291856-03-5) . Below is a detailed analysis:
Structural and Physicochemical Comparison
Functional Implications
In contrast, the ethyl groups in the analog increase hydrophobicity, favoring lipid membrane penetration .
Solubility and Bioavailability :
- The target compound’s higher polarity may improve aqueous solubility but reduce blood-brain barrier permeability compared to the ethyl-substituted analog. The latter’s larger molecular weight (381.49 g/mol) could further limit diffusion rates in biological systems .
Synthetic Utility :
- The chloro-fluorophenyl group in the target compound may offer unique reactivity for further functionalization (e.g., cross-coupling reactions), whereas the ethylphenyl groups in the analog are less reactive but more stable under acidic or basic conditions.
Hypothetical Pharmacological Relevance
While neither compound’s biological data is provided in the evidence, structural trends suggest:
Biological Activity
2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . As a potent and selective irreversible inhibitor , it disrupts EGFR signaling pathways critical for cell proliferation and survival. The compound primarily inhibits the following pathways:
- RAS/RAF/MEK/ERK
- PI3K/AKT/mTOR
The inhibition of these pathways leads to several biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Reduction of angiogenesis .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration. It is expected to be widely distributed throughout the body, metabolized primarily in the liver, and excreted via bile and urine. This profile suggests a favorable disposition for therapeutic use .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than traditional chemotherapeutic agents .
Case Studies
- Case Study on Lung Cancer : A study involving non-small cell lung cancer (NSCLC) models indicated that treatment with this compound resulted in decreased tumor growth and enhanced apoptosis compared to control groups. The underlying mechanism was attributed to its action on EGFR signaling pathways .
- Case Study on Colorectal Cancer : Another investigation highlighted its effectiveness in colorectal cancer models, where it significantly reduced cell viability and induced cell cycle arrest through EGFR inhibition .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known EGFR inhibitors:
| Compound Name | IC50 (µM) | Target | Mechanism of Action |
|---|---|---|---|
| This compound | 0.5 | EGFR | Irreversible inhibition |
| Erlotinib | 0.1 | EGFR | Competitive inhibition |
| Gefitinib | 0.05 | EGFR | Competitive inhibition |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the construction of the pyridine-sulfonamide core followed by introduction of the 3-chloro-4-fluorophenyl group. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
- Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation and sulfonamide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 380.06) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for solid-state stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or cellular context. Strategies include:
- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects .
- Gene expression profiling : Use microarrays or RNA-seq to compare pathways affected in different cell lines (e.g., COMPARE analysis in 39 cancer cell lines) .
- Structural analogs : Compare with derivatives (e.g., E7010 or E7070) to isolate pharmacophore contributions .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in neurodegenerative disease models?
- Methodological Answer :
- Receptor binding assays : Screen for activity against glutamate receptors (e.g., mGlu4 modulation via calcium flux assays) .
- In vivo models : Use 6-OHDA-lesioned rodents to assess dopaminergic neuron protection .
- Kinase profiling : Rule out off-target kinase inhibition using panels like Eurofins KinaseProfiler .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic use?
- Methodological Answer :
- Substituent modification : Replace the ethyl group on the sulfonamide with cyclopropyl or trifluoromethyl to enhance metabolic stability .
- Bioisosteric replacement : Substitute the pyridine ring with thieno[3,2-d]pyrimidine to improve solubility .
- Pharmacokinetic profiling : Assess logP (target <3) and plasma protein binding (e.g., SPR assays) to balance bioavailability and efficacy .
Q. What computational tools are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with mGlu4 receptor structures (PDB: 5CGD) to map binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes .
- QSAR models : Train models on sulfonamide libraries to predict IC₅₀ values for novel analogs .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
